molecular formula H20N2NiO14S2 B1194940 Ammonium nickel(II) sulfate hexahydrate

Ammonium nickel(II) sulfate hexahydrate

Cat. No.: B1194940
M. Wt: 395 g/mol
InChI Key: ZZPAXHDZFDUTLY-UHFFFAOYSA-L
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Description

Chemical Identity and Basic Properties of Ammonium Nickel(II) Sulfate Hexahydrate

Nomenclature and Molecular Formula

The compound is systematically named diazanium;nickel(2+);disulfate;hexahydrate under IUPAC nomenclature. Common synonyms include ammonium nickelous sulfate hexahydrate and nickel ammonium sulfate hexahydrate. Its molecular formula is H₂₀N₂NiO₁₄S₂ , corresponding to (NH₄)₂Ni(SO₄)₂·6H₂O . The anhydrous form has a molecular weight of 286.90 g/mol, while the hexahydrate variant weighs 394.99 g/mol.

Property Value
IUPAC Name Diazanium;nickel(2+);disulfate;hexahydrate
Molecular Formula (NH₄)₂Ni(SO₄)₂·6H₂O
Molecular Weight 394.99 g/mol
CAS Registry Number 7785-20-8

Structural Characteristics

This compound is a double salt comprising ammonium cations, nickel(II) ions, sulfate anions, and water of crystallization. The nickel(II) center adopts an octahedral coordination geometry , bonded to six water molecules. Sulfate ions and ammonium cations occupy interstitial sites, stabilized by hydrogen-bonding interactions with water.

Key structural features:

  • Coordination Sphere : Each Ni²⁺ ion is surrounded by six H₂O ligands, forming [Ni(H₂O)₆]²⁺ octahedra.
  • Hydrogen-Bonding Network : Water molecules bridge sulfate anions and ammonium cations via O–H···O and N–H···O interactions, creating a three-dimensional framework.
  • Ionic Interactions : Electrostatic forces between [Ni(H₂O)₆]²⁺, SO₄²⁻, and NH₄⁺ ions stabilize the crystal lattice.

Crystallographic Data and Space Group Classification

The compound crystallizes in the monoclinic system with space group P21/a (No. 14). Unit cell parameters derived from X-ray diffraction studies are:

Parameter Value
a 9.181 Å
b 12.459 Å
c 6.239 Å
β 106.95°
Volume 1,372.75 ų
Z 2

The crystal structure features alternating layers of [Ni(H₂O)₆]²⁺ octahedra and SO₄²⁻ tetrahedra, interspersed with NH₄⁺ ions. The Hermann-Mauguin symbol P 1 21/a 1 confirms the centrosymmetric nature of the lattice.

Physical Properties: Melting Point, Density, and Solubility

Melting Point

The compound decomposes upon heating, with a reported melting range of 85–89°C . Dehydration begins near 64°C, losing water molecules in stages before final decomposition to NiSO₄.

Density

Experimental density measurements yield 1.923 g/cm³ at 20°C. This value aligns with theoretical calculations based on unit cell dimensions and molecular weight.

Solubility

This compound is slightly soluble in water , with solubility increasing with temperature:

Temperature Solubility (g/100 g H₂O)
10°C 5.19
25°C 10.99
40°C 15.80

The compound is insoluble in ethanol and organic solvents, attributed to its ionic lattice and high hydration energy.

Properties

Molecular Formula

H20N2NiO14S2

Molecular Weight

395 g/mol

IUPAC Name

diazanium;nickel(2+);disulfate;hexahydrate

InChI

InChI=1S/2H3N.Ni.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h2*1H3;;2*(H2,1,2,3,4);6*1H2/q;;+2;;;;;;;;/p-2

InChI Key

ZZPAXHDZFDUTLY-UHFFFAOYSA-L

SMILES

[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ni+2]

Canonical SMILES

[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ni+2]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Properties

Tutton’s salts share the general formula (NH₄)₂M(SO₄)₂·6H₂O , where M is a divalent transition metal. Key structural differences arise from variations in the ionic radius and electronic configuration of M .

Compound Metal Ionic Radius (Å) Unit Cell Volume (ų) Space Group Reference
(NH₄)₂Ni(SO₄)₂·6H₂O 0.69 (Ni²⁺) 1445.4 P2₁/c
(NH₄)₂Cu(SO₄)₂·6H₂O 0.73 (Cu²⁺) 1432.1 P2₁/c
(NH₄)₂Ni₀.₅Cu₀.₅(SO₄)₂·6H₂O (mixed) 0.71 (Ni²⁺ + Cu²⁺) 1438.7 P2₁/c
(NH₄)₂Fe(SO₄)₂·6H₂O 0.78 (Fe²⁺) 1462.9 P2₁/c

Key Findings :

  • The unit cell volume decreases with smaller metal ionic radii (Ni²⁺ < Cu²⁺ < Fe²⁺) .
  • Mixed-metal Tutton’s salts (e.g., Ni-Cu) exhibit intermediate structural parameters, enabling tailored materials for specific applications .

Electronic and Vibrational Properties

Density functional theory (DFT) studies reveal differences in electronic band structures and vibrational spectra:

Compound Band Gap (eV) Vibrational Modes (cm⁻¹) Reference
(NH₄)₂Ni(SO₄)₂·6H₂O 3.2 980 (SO₄²⁻), 1620 (H₂O)
(NH₄)₂Cu(SO₄)₂·6H₂O 2.8 995 (SO₄²⁻), 1635 (H₂O)
(NH₄)₂Co(SO₄)₂·6H₂O 2.9 972 (SO₄²⁻), 1610 (H₂O)

Key Findings :

  • Nickel-containing salts exhibit larger band gaps than copper analogs, suggesting lower electrical conductivity .
  • Vibrational modes of SO₄²⁻ and H₂O groups shift with metal substitution, reflecting changes in bond strength .

Key Findings :

  • Ammonium nickel sulfate produces larger Ni particles (~25 nm) compared to nitrate precursors, reducing catalytic efficiency .
  • Cobalt and nickel salts act as micronutrients in biochemical processes, but nickel sulfate is less toxic than cobalt chloride .

Solubility and Stability

Compound Solubility in Water (g/100 mL, 25°C) Thermal Stability (°C) Reference
(NH₄)₂Ni(SO₄)₂·6H₂O 72.5 Decomposes at 120
(NH₄)₂Fe(SO₄)₂·6H₂O 26.4 Decomposes at 100
NiSO₄·6H₂O 65.2 Decomposes at 103

Key Findings :

  • Ammonium nickel sulfate has higher solubility than ferrous analogs, making it preferable in aqueous syntheses .
  • Substituting nickel sulfate with ammonium nickel sulfate in biochemical assays increases background noise due to solubility differences .

Key Findings :

  • Water-soluble nickel salts (e.g., nickel sulfate) are less carcinogenic than insoluble forms (e.g., Ni₃S₂) due to lower cellular uptake .

Preparation Methods

Acid Dissolution with Oxidizing Agents

Nickel metal reacts with sulfuric acid in the presence of hydrogen peroxide (H2O2\text{H}_2\text{O}_2) to form nickel(II) sulfate, which is subsequently combined with ammonium sulfate. The reaction proceeds as follows:

Ni+H2SO4+H2O2NiSO4+2H2O+H2\text{Ni} + \text{H}2\text{SO}4 + \text{H}2\text{O}2 \rightarrow \text{NiSO}4 + 2\text{H}2\text{O} + \text{H}_2 \uparrow

Key parameters include:

  • Acid concentration : 1 M H2SO4\text{H}_2\text{SO}_4 optimizes dissolution while minimizing side reactions18.

  • Oxidant volume : 20–30 mL of 30% H2O2\text{H}_2\text{O}_2 per 3 g Ni ensures complete oxidation1.

  • Temperature : Heating to 60–80°C accelerates reaction kinetics but avoids H2O2\text{H}_2\text{O}_2 decomposition18.

After nickel sulfate formation, stoichiometric ammonium sulfate ((NH4)2SO4\text{(NH}_4)_2\text{SO}_4) is added, and the mixture is evaporated to induce crystallization. The product is washed with ethanol to remove residual acids8.

Yield and Purity Considerations

  • Yield : 70–85% depending on nickel purity and reaction time1.

  • Impurities : Residual Fe2+\text{Fe}^{2+} or Cu2+\text{Cu}^{2+} may require recrystallization from hot water (3 mL/g) at 90°C.

Double Decomposition Reaction

Stoichiometric Mixing of Precursors

This method involves combining equimolar solutions of nickel(II) sulfate hexahydrate (NiSO46H2O\text{NiSO}_4 \cdot 6\text{H}_2\text{O}) and ammonium sulfate:

NiSO46H2O+(NH4)2SO4(NH4)2Ni(SO4)26H2O\text{NiSO}4 \cdot 6\text{H}2\text{O} + (\text{NH}4)2\text{SO}4 \rightarrow (\text{NH}4)2\text{Ni}(\text{SO}4)2 \cdot 6\text{H}2\text{O}

Procedure :

  • Dissolve 6.1 g NiSO46H2O\text{NiSO}_4 \cdot 6\text{H}_2\text{O} and 3.2 g (NH4)2SO4(\text{NH}_4)_2\text{SO}_4 in 30 mL hot deionized water.

  • Cool to room temperature for 45 minutes to crystallize the double salt.

  • Wash crystals with 50% ethanol to remove unreacted salts.

Crystallization Dynamics

  • Solubility : The product’s lower solubility in water compared to precursors drives crystallization.

  • Crystal quality : Slow cooling (0.5°C/min) yields larger, more uniform crystals.

Gel Growth Technique

Sodium Metasilicate Gel Medium

A novel approach uses sodium metasilicate (Na2SiO3\text{Na}_2\text{SiO}_3) gel to control nucleation and growth:

  • Prepare a gel matrix with Na2SiO3\text{Na}_2\text{SiO}_3 (sp. gr. 1.04) and adjust pH to 4–5.

  • Diffuse NiSO4\text{NiSO}_4 and (NH4)2SO4(\text{NH}_4)_2\text{SO}_4 solutions into the gel.

  • Crystals form over 7–10 days at 30°C.

Structural and Thermal Analysis

  • XRD : Confirms monoclinic crystal system (a=9.21a = 9.21 Å, b=12.47b = 12.47 Å, c=6.11c = 6.11 Å$$).

  • TGA : Reveals six water molecules lost between 64°C and 265°C:

    (NH4)2Ni(SO4)26H2OΔ(NH4)2Ni(SO4)2+6H2O(\text{NH}_4)_2\text{Ni}(\text{SO}_4)_2 \cdot 6\text{H}_2\text{O} \xrightarrow{\Delta} (\text{NH}_4)_2\text{Ni}(\text{SO}_4)_2 + 6\text{H}_2\text{O} \uparrow

Industrial-Scale Crystallization

Solvent-Induced Crystallization (Patent CN104310496A)

This method avoids energy-intensive evaporation by using glacial acetic acid as a antisolvent:

  • Adjust NiSO4\text{NiSO}_4 solution to 35–40°C.

  • Add acetic acid (50–60% v/v) to precipitate α\alpha-NiSO46H2O\text{NiSO}_4 \cdot 6\text{H}_2\text{O}.

  • Maintain at 34°C for 12–16 hours for crystal growth.

Advantages :

  • Energy efficiency : Reduces thermal input by 40% compared to evaporative methods.

  • Purity : >99.9% with no impurity incorporation.

UV-Filter Crystal Growth (Patent CN1407143A)

For optical applications, controlled growth is critical:

  • Prepare saturated solution at 65°C with pH 4–5.

  • Seed with small crystals and cool to 30°C at 2–3 mm/day growth rate.

  • Rotate crystals at 30 rpm to ensure uniformity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Energy Cost Application
Direct Synthesis70–8595–98HighGeneral laboratory use
Double Decomposition80–9099ModerateEducational labs
Gel Growth60–7599.5LowSingle-crystal studies
Solvent Crystallization9599.9LowIndustrial production

Q & A

Basic Research Questions

Q. How can ammonium nickel(II) sulfate hexahydrate be reliably identified in laboratory settings?

  • Methodological Answer : Use a combination of qualitative tests:

  • Barium Chloride Test : Add 1 mL of barium chloride TS to 5 mL of the sample solution. A white precipitate confirms sulfate ions .
  • Dimethylglyoxime Test : Add ammonia TS and dimethylglyoxime TS to the solution. A red precipitate confirms nickel(II) ions .
  • Thermal Decomposition : Heat the compound to 85–89°C (melting point range) and observe the release of ammonia gas, confirmed by pH-sensitive paper .
    • Data Table :
Test ReagentObservationConfirmed Ion/Compound
BaCl₂ TSWhite pptSO₄²⁻
Dimethylglyoxime + NH₃Red pptNi²⁺

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer :

  • Hazards : Classified as mutagenic and carcinogenic (NTP/IARC). Causes respiratory irritation, dermatitis ("nickel itch"), and aquatic toxicity .
  • Mitigation : Use fume hoods for powder handling, wear nitrile gloves, and avoid aqueous waste discharge. Store in sealed containers at room temperature .
    • Safety Data :
Hazard CategoryGHS ClassificationPrecautionary Measures
Acute ToxicityH302 + H332Avoid inhalation/ingestion
EnvironmentalH410Prevent water contamination

Advanced Research Questions

Q. How can crystal growth of this compound be optimized for UV-filter applications?

  • Methodological Answer :

  • Growth Technique : Use slow evaporation at 25–30°C with urea/thiourea as crystal growth modifiers. These additives reduce defect density and enhance UV absorption at 300–400 nm .
  • Characterization : Analyze crystal structure via XRD and UV-Vis spectroscopy. Compare with Tutton’s salt analogs (e.g., potassium cobalt nickel sulfate hexahydrate) to assess lattice stability .
    • Data Table :
AdditiveDefect Density (cm⁻³)UV Absorption Edge (nm)
None1.2 × 10⁸380
Urea3.5 × 10⁷365

Q. How to resolve contradictions in reported magnetic properties of nickel(II) complexes derived from this compound?

  • Methodological Answer :

  • Experimental Design : Synthesize derivatives (e.g., [Ni(H₂O)₆]²⁺) and measure magnetic susceptibility via SQUID magnetometry. Account for hydration state variations (hexa- vs. heptahydrate) that alter ligand field splitting .
  • Computational Modeling : Use DFT calculations to compare spin states (high-spin vs. low-spin) under different coordination geometries. Discrepancies often arise from solvent effects in crystallographic data .

Q. What methodologies improve the purity of this compound in phytomining processes?

  • Methodological Answer :

  • Bioleaching Optimization : Use hyperaccumulator plants (e.g., Alyssum species) with pH-controlled (5.5–6.0) ammonium sulfate eluents to selectively recover nickel. Impurities (e.g., Co²⁺) are minimized via ion-exchange resins .
  • Crystallization Purity : Recrystallize from ethanol-water (3:1 v/v) to achieve >99.9% purity, verified by ICP-OES .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stability ranges for this compound?

  • Analysis : Discrepancies arise from hydration state (hexahydrate vs. anhydrous) and atmospheric humidity during TGA analysis. For hexahydrate, dehydration begins at 85°C, but residual moisture in samples can shift onset temperatures by ±5°C .
  • Resolution : Pre-dry samples at 50°C under vacuum for 24 hours before analysis to standardize hydration states .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium nickel(II) sulfate hexahydrate
Reactant of Route 2
Ammonium nickel(II) sulfate hexahydrate

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